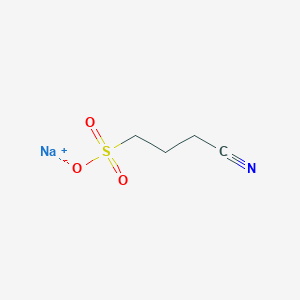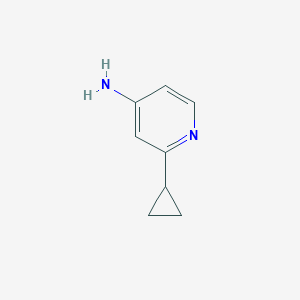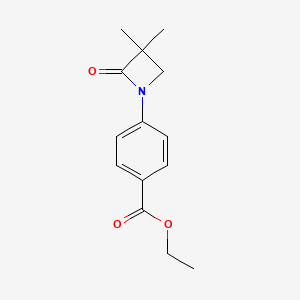
Sodium 3-Cyanopropane-1-sulfonate
Overview
Description
Sodium 3-Cyanopropane-1-sulfonate: is an organosulfur compound with the molecular formula C4H6NNaO3S . It is commonly used in various chemical and industrial applications due to its unique properties. The compound is characterized by the presence of a sulfonate group and a nitrile group, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-Cyanopropane-1-sulfonate can be synthesized through the reaction of 3-chloropropane-1-sulfonic acid with sodium cyanide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-Cyanopropane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The nitrile group can participate in addition reactions with electrophiles.
Reduction Reactions: The nitrile group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Addition Reactions: Electrophiles such as aldehydes and ketones are used.
Reduction Reactions: Hydrogen gas in the presence of a metal catalyst like palladium on carbon is commonly used.
Major Products Formed:
Substitution Reactions: Products include sulfonate esters and sulfonamides.
Addition Reactions: Products include nitrile adducts.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
Chemistry: Sodium 3-Cyanopropane-1-sulfonate is used as a building block in organic synthesis, particularly in the synthesis of sulfonate esters and sulfonamides. It is also used in the preparation of various organosulfur compounds .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonate groups into peptides and proteins, which can alter their properties and functions .
Medicine: Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceutical compounds .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in various formulations. It is also used in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of Sodium 3-Cyanopropane-1-sulfonate involves its ability to participate in nucleophilic substitution and addition reactions. The sulfonate group acts as a leaving group in substitution reactions, while the nitrile group can act as an electrophile in addition reactions. These properties enable the compound to modify other molecules and participate in various chemical transformations .
Comparison with Similar Compounds
Sodium Methanesulfonate: Similar in structure but lacks the nitrile group.
Sodium Ethanesulfonate: Similar in structure but has an ethyl group instead of a propyl group.
Sodium Benzenesulfonate: Contains a benzene ring instead of a propyl group.
Uniqueness: Sodium 3-Cyanopropane-1-sulfonate is unique due to the presence of both a sulfonate group and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
sodium;3-cyanopropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-2,4H2,(H,6,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFHSQIXUBWHQS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6NNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3041694.png)
![Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B3041695.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)
![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041698.png)




![Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate](/img/structure/B3041707.png)
